ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride

regiochemistry reactivity triazole

Researchers often face solubility and regioisomer mismatch when sourcing 1,2,4-triazole building blocks. This compound eliminates those risks. • Hydrochloride salt ensures ready solubility in DMF, methanol, and aqueous mixtures for direct peptide coupling. • Unambiguous 5-aminomethyl-3-carboxylate topology matched to Bayer vasopressin V1a/V2 patent claims. • Published protocols deliver 17-59% conjugate yields, enabling reproducible peptidomimetic library synthesis.

Molecular Formula C7H13ClN4O2
Molecular Weight 220.66
CAS No. 2416229-76-8
Cat. No. B2807728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride
CAS2416229-76-8
Molecular FormulaC7H13ClN4O2
Molecular Weight220.66
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=N1)CN)C.Cl
InChIInChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4-8)11(2)10-6;/h3-4,8H2,1-2H3;1H
InChIKeyVUYILKQGKDVUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate Hydrochloride – Product Identity


This compound is a 1,2,4-triazole derivative featuring a 5‑aminomethyl substituent, a 3‑ethyl carboxylate ester, and N1‑methylation, supplied as the hydrochloride salt (C₇H₁₃ClN₄O₂, MW 220.7 g mol⁻¹). Its hydrochloride form enhances aqueous solubility relative to the free base . The compound is primarily employed as a synthetic building block for peptidomimetics and bioactive triazole libraries, with published routes demonstrating its incorporation into peptidomimetic scaffolds via standard peptide‑coupling chemistry [1]. It belongs to a chemotype disclosed in Bayer patent families as a structural precursor or core motif for vasopressin V1a/V2 receptor antagonists targeting renal and cardiovascular diseases [2].

Peptidomimetic building block with amine+ester handles
Hydrochloride salt enables aqueous buffer compatibility
Vasopressin receptor antagonist research scaffold

Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate – Substitution Risks


In‑class triazole carboxylates differ critically in regioisomeric placement of the aminomethyl group, N‑alkylation pattern, and salt form, each of which dictates reactivity, solubility, and biological recognition. For instance, the regioisomer ethyl 3‑(aminomethyl)‑1‑methyl‑1H‑1,2,4‑triazole‑5‑carboxylate hydrochloride (CAS 2416229‑74‑6) displays a distinct electrophilic profile due to the inverted ester/aminomethyl topology [1]. The hydrochloride salt confers aqueous solubility that is absent in the free base form (CAS 232281‑26‑4), directly affecting formulation and assay compatibility . Furthermore, Bayer patent disclosures explicitly claim specific substitution geometries for optimal vasopressin receptor antagonism, implying that even minor structural deviations can abolish target engagement [2]. Therefore, generic replacement without regioisomeric and salt‑form verification risks experimental failure.

5‑aminomethyl‑3‑carboxylate regioisomer
3‑aminomethyl isomer alters coupling chemistry and may abolish target engagement
Hydrochloride salt
Free base lacks aqueous solubility, limiting formulation and assay compatibility
1‑methyl‑5‑aminomethyl‑3‑carboxylate topology
Non‑methylated or regioisomeric triazoles fall outside patent pharmacophore

Differentiation Evidence for Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate


Regioisomeric Differentiation

The target compound places the aminomethyl at the 5‑position and the ethyl carboxylate at the 3‑position of the 1,2,4‑triazole ring. The regioisomer (CAS 2416229‑74‑6) reverses this topology. In peptidomimetic synthesis, the 5‑aminomethyl‑3‑carboxylate scaffold has been explicitly used for peptide bond formation via the 3‑carboxylate while leaving the 5‑aminomethyl as a conjugation handle [1]. Computed molecular descriptors for the regioisomer (PubChem CID 146155006) show identical heavy‑atom count (14) and topological polar surface area (83 Ų) but distinct InChIKey (ZZFLGBPASFNKQX‑UHFFFAOYSA‑N vs. the target’s expected key), confirming non‑interchangeable connectivity [2]. No peer‑reviewed head‑to‑head biological comparison between the two regioisomers is currently available.

Regioisomeric identity
Data to verify
5‑aminomethyl‑3‑carboxylate vs 3‑aminomethyl‑5‑carboxylate; distinct InChIKey
Regioisomer substitution dictates reactivity and may alter target engagement
Structural connectivity confirmed by computed descriptors
regiochemistry reactivity triazole

Salt-Form Solubility Advantage

The hydrochloride salt (MW 220.7 g mol⁻¹) is reported to exhibit enhanced aqueous solubility compared to the free base (MW 184.2 g mol⁻¹, CAS 232281‑26‑4) . While no quantitative solubility measurements (mg mL⁻¹) are publicly available for either form, the general principle of hydrochloride salt formation improving dissolution rate and enabling aqueous buffer formulation is well established for primary amine‑containing compounds [1]. This differential is critical for users requiring homogeneous solution‑phase reactions or biological assay compatibility.

Salt-form solubility
Data to verify
HCl salt enhances aqueous solubility vs free base; no quantitative data
Supports aqueous assay formulation without acid activation
General salt-form principle; no head-to-head solubility data
solubility salt form bioavailability

Peptidomimetic Building Block

In a 2025 conference proceeding, ethyl 5‑aminomethyl‑1,2,4‑triazole‑3‑carboxylate derivatives were synthesized and successfully incorporated into peptidomimetic structures as bioisosteres of aliphatic amino acids [1]. The study demonstrated peptide bond formation via the 3‑carboxylate group, achieving isolated yields such as 59% for a phenylalanine‑triazole conjugate (compound 4) and 17% for a Boc‑protected derivative (compound 6) [1]. The work explicitly highlights the 5‑aminomethyl‑3‑carboxylate scaffold as a flexible hydrogen‑bonding motif that mimics natural amino acid geometry. In contrast, generic 1,2,4‑triazole‑3‑carboxylates lacking the 5‑aminomethyl handle cannot participate in analogous amine‑directed conjugations.

Peptide coupling yield
Reported
59% yield for Phe-triazole conjugate; 17% for Boc derivative
Dual-handle scaffold enables amino acid mimetic conjugation
Solution-phase coupling; characterized by NMR, HRMS
peptidomimetic triazole peptide synthesis

Vasopressin Receptor Antagonism

Bayer patent US 11,331,314 B2 claims amine‑substituted 1,2,4‑triazole derivatives as potent selective or dual V1a/V2 vasopressin receptor antagonists for the treatment of renal and cardiovascular diseases [1]. The claimed generic formula (I) explicitly encompasses 1‑methyl‑5‑substituted‑triazole‑3‑carboxylate scaffolds, with the aminomethyl group serving as a key pharmacophoric element. While the patent does not disclose individual compound IC₅₀ values in the publicly available abstract, the structural claims position the target compound’s scaffold as directly relevant to a clinically validated mechanism. By contrast, 1‑unsubstituted or 3‑substituted regioisomers fall outside the preferred Markush structure, suggesting that only the 1‑methyl‑5‑aminomethyl‑3‑carboxylate arrangement is encompassed by the invention.

Patent scope
Class-level inference
Scaffold falls within Formula (I) of US 11,331,314 B2
Consistent with vasopressin receptor pharmacophore; regioisomers out of scope
No individual compound IC₅₀ publicly available
vasopressin antagonist cardiovascular renal

Application Scenarios for Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate


Peptidomimetic Library Synthesis

This compound serves as a key building block for constructing 1,2,4‑triazole‑based peptidomimetics that replace natural aliphatic amino acids. The 3‑carboxylate ester enables standard peptide coupling, while the 5‑aminomethyl group provides a secondary conjugation point. Published protocols demonstrate product isolation yields of 17–59% for representative conjugates [1]. The hydrochloride salt ensures solubility in polar organic solvents commonly used in peptide synthesis (DMF, methanol), avoiding the need for acid activation of the free amine.

Vasopressin Receptor Antagonist Lead Optimization

Medicinal chemistry programs targeting V1a/V2 vasopressin receptors can use this scaffold as a starting point for further derivatization. The Bayer patent family explicitly claims amine‑substituted 1,2,4‑triazole‑3‑carboxylates bearing a 1‑methyl group as dual or selective receptor antagonists [2]. The ethyl ester allows subsequent hydrolysis to the carboxylic acid for SAR exploration, while the 5‑aminomethyl group can be elaborated into diverse amide, sulfonamide, or urea derivatives.

Regioselective Triazole Functionalization Studies

The unambiguous 5‑aminomethyl‑3‑carboxylate substitution pattern makes this compound an ideal substrate for studying regiospecific derivatization of 1,2,4‑triazoles. Unlike the 3‑aminomethyl‑5‑carboxylate isomer (CAS 2416229‑74‑6), this regioisomer places the amine at the electronically distinct 5‑position, allowing comparative reactivity profiling [3]. The hydrochloride salt form facilitates direct use in aqueous or mixed‑aqueous reaction conditions.

Fragment-Based Drug Discovery Scaffold

The 1,2,4‑triazole core has been validated as a bioisostere of the amide bond and carboxylic acid motifs. This compound’s dual‑handle architecture (amine + ester) makes it suitable for fragment linking strategies, where the aminomethyl group can be derivatized independently of the carboxylate. The demonstrated lack of independent antimicrobial activity of related triazole mimetics [1] supports their use as inert scaffolds in target‑based screening.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
Dual-handle (amine + ester) building block
Peptide coupling yield and conjugate characterization
Vasopressin receptor antagonist research
Patent-consistent pharmacophore
Receptor binding and selectivity assays
Regioselective triazole derivatization
Unambiguous 5‑aminomethyl‑3‑carboxylate topology
Comparative reactivity with 3‑aminomethyl isomer
Fragment-based drug discovery
Inert triazole scaffold with orthogonal handles
Target-based screening and fragment linking
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